Field: Physical Chemistry
Application: 2-Phenyl-1H-indene is used in the analysis of thermophysical property data.
2-Phenyl-1H-indene is an organic compound with the molecular formula C15H12. It is characterized by a fused bicyclic structure that includes a phenyl group attached to the second carbon of the indene ring. This compound features a six-membered aromatic ring and is classified as a hydrocarbon. Its unique structure allows for various chemical reactivities and potential applications in different fields, including chemistry, biology, and material science .
Research indicates that 2-Phenyl-1H-indene and its derivatives exhibit significant biological activities. Notably, they have been studied for their potential anti-inflammatory and anticancer properties. The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while anticancer effects are linked to the induction of apoptosis in cancer cells .
Several synthetic routes exist for producing 2-Phenyl-1H-indene:
2-Phenyl-1H-indene has diverse applications across various fields:
Studies on the interactions of 2-Phenyl-1H-indene with biological targets reveal its potential therapeutic effects. For instance, its derivatives have shown promise in modulating pathways associated with inflammation and cancer progression. The specific mechanisms involve targeting enzymes like cyclooxygenases and influencing apoptotic pathways within cancer cells .
Several compounds share structural similarities with 2-Phenyl-1H-indene:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Phenylindene | Similar indene structure | Lacks hydrogen at the first position, affecting reactivity |
| 2-Phenylindanone | Contains a ketone functional group | Exhibits distinct reactivity due to the carbonyl group |
| 2-Phenylindane | Saturated derivative | More stable due to saturation, differing biological activity |
The uniqueness of 2-Phenyl-1H-indene lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the phenyl group at the second position enhances its potential for electrophilic substitution reactions compared to other similar compounds .